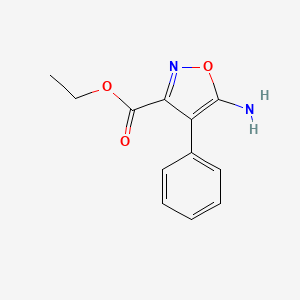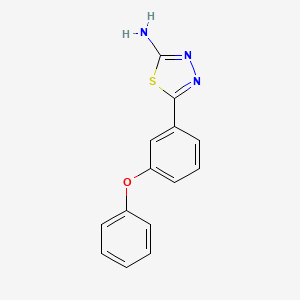
5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine” is a thiadiazole derivative. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. They are known for their diverse biological activities .
Chemical Reactions Analysis
Thiadiazoles can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine” can undergo would depend on the reaction conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of thiadiazole derivatives include low vapor pressure, limited water solubility, and higher octanol-water partition coefficients .Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Properties
- The 1,3,4-thiadiazole core, including derivatives of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine , has been recognized for its significant role in pharmacology, particularly for its antiproliferative and antimicrobial properties. A study by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds revealed compounds with high DNA protective ability against oxidative damage and strong antimicrobial activity against S. epidermidis. Furthermore, some compounds exhibited notable cytotoxicity against cancer cell lines, suggesting potential use in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Synthesis and Characterization of Azo Dye Derivatives
- Kumar et al. (2013) described the synthesis of heterocyclic azodyes by diazotization of 5-Phenyl-1,3,4-thiadiazole-2-amine , followed by coupling with various compounds. These dyes were characterized for their structural and biological activity, highlighting the versatility of thiadiazole derivatives in dye chemistry and potential applications in biological staining or labeling (Kumar et al., 2013).
Metal Complex Synthesis
- The study by Al-Amiery et al. (2009) on novel metal complexes of 5-(4-isopropoxyphenyl)-N- phenyl-1,3,4-thiadiazol-2-amine underscores the compound's utility in forming complexes with various metals, which were characterized and analyzed for potential applications in materials science and catalysis (Al-Amiery et al., 2009).
Anticancer and Antitubercular Activities
- Sekhar et al. (2019) reported on the design and synthesis of novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines with significant in vitro antitumor and antitubercular activities. This study highlights the compound's potential as a base structure for developing new therapeutic agents (Sekhar et al., 2019).
Corrosion Inhibition
- Kaya et al. (2016) demonstrated the corrosion inhibition capabilities of thiadiazole derivatives, including structures similar to 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine , on iron surfaces. Their study utilized density functional theory (DFT) and molecular dynamics simulations to predict the efficiency of these compounds as corrosion inhibitors, showcasing their industrial application potential (Kaya et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c15-14-17-16-13(19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDYSFDCYGGHBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257631 |
Source


|
| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
383130-76-5 |
Source


|
| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383130-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

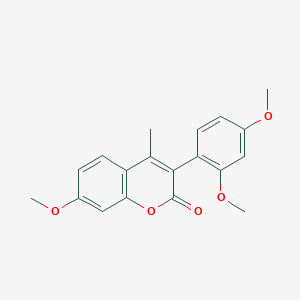
![7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1351973.png)
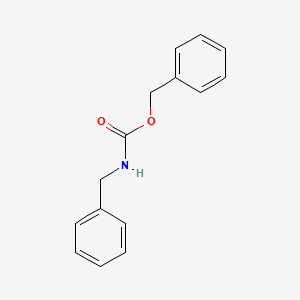



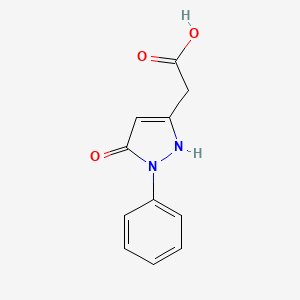
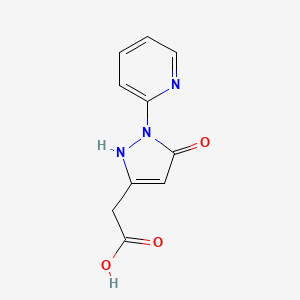
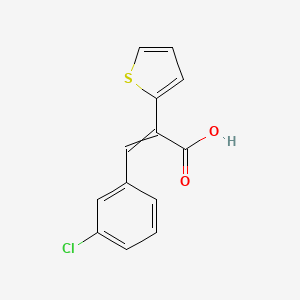
![(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1352016.png)

